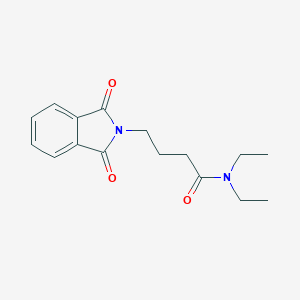
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide, also known as DEIDIB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DEIDIB belongs to the class of isoindoline compounds and is a derivative of phthalimide. It has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which has led to its investigation as a potential treatment for various diseases.
Wirkmechanismus
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide works by inhibiting the activity of PDE4, an enzyme that plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the body. By inhibiting PDE4, N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide increases the levels of cAMP, which has been shown to have a range of effects on various physiological processes, including inflammation, immune function, and neurotransmitter signaling.
Biochemische Und Physiologische Effekte
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and neuroprotective effects. It has been studied for its potential use in treating a range of diseases, including neurodegenerative disorders, autoimmune diseases, and inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide has several advantages as a research tool, including its high degree of purity and its ability to selectively target specific enzymes and receptors in the body. However, it also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide, including further investigation of its mechanisms of action, its potential therapeutic applications in various diseases, and the development of novel derivatives with improved pharmacological properties. Additionally, there is a need for further studies to evaluate the safety and efficacy of N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide in preclinical and clinical settings.
Synthesemethoden
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide can be synthesized through a multi-step process involving the reaction of phthalic anhydride with diethylamine, followed by the addition of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide has been studied extensively for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have a range of effects on various enzymes and receptors in the body, including modulating the activity of the enzyme phosphodiesterase 4 (PDE4) and the adenosine A2A receptor.
Eigenschaften
CAS-Nummer |
10312-36-4 |
|---|---|
Produktname |
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide |
Molekularformel |
C16H20N2O3 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
4-(1,3-dioxoisoindol-2-yl)-N,N-diethylbutanamide |
InChI |
InChI=1S/C16H20N2O3/c1-3-17(4-2)14(19)10-7-11-18-15(20)12-8-5-6-9-13(12)16(18)21/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
InChI-Schlüssel |
NCCXKYUWIXTJAF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
CCN(CC)C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
Andere CAS-Nummern |
10312-36-4 |
Synonyme |
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



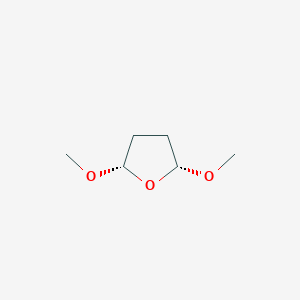

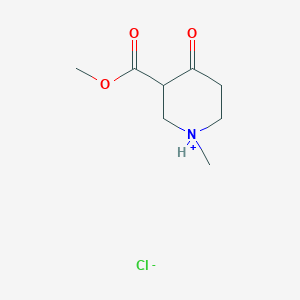
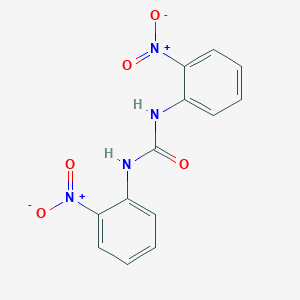
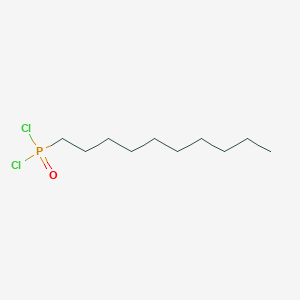

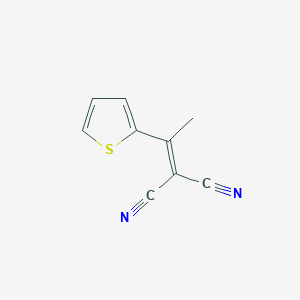
![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)
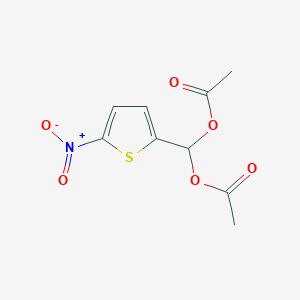
![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)
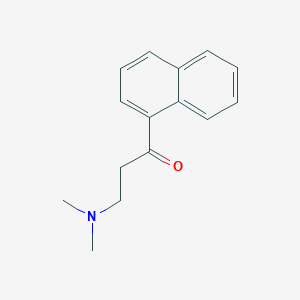
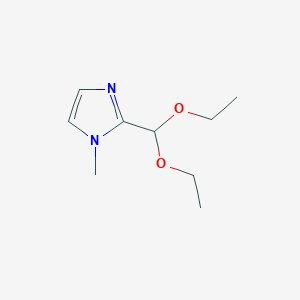
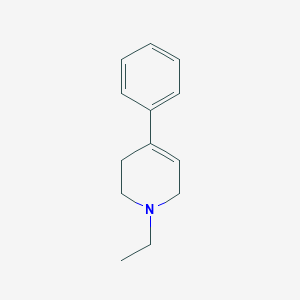
![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)